2-Bromo-4-chlorobenzenethiol

Lipophilicity ADME Biological Assay Design

2-Bromo-4-chlorobenzenethiol is a dihalogenated aromatic thiol with the molecular formula C6H4BrClS and a molecular weight of 223.52 g/mol. It is characterized by a bromine atom at the ortho position and a chlorine atom at the para position relative to the thiol group, resulting in predicted physicochemical properties such as a density of 1.7±0.1 g/cm³ and a boiling point of 267.1±25.0 °C at 760 mmHg.

Molecular Formula C6H4BrClS
Molecular Weight 223.52 g/mol
CAS No. 54404-01-2
Cat. No. B3032821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chlorobenzenethiol
CAS54404-01-2
Molecular FormulaC6H4BrClS
Molecular Weight223.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)S
InChIInChI=1S/C6H4BrClS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
InChIKeyDOENFIYZEDUWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chlorobenzenethiol (CAS 54404-01-2) – Physicochemical Profile and Procurement Baseline


2-Bromo-4-chlorobenzenethiol is a dihalogenated aromatic thiol with the molecular formula C6H4BrClS and a molecular weight of 223.52 g/mol . It is characterized by a bromine atom at the ortho position and a chlorine atom at the para position relative to the thiol group, resulting in predicted physicochemical properties such as a density of 1.7±0.1 g/cm³ and a boiling point of 267.1±25.0 °C at 760 mmHg . As a benzenethiol derivative, it serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Why 2-Bromo-4-chlorobenzenethiol Cannot Be Substituted with Generic Halogenated Thiophenols


Halogenated benzenethiols are not interchangeable building blocks. The specific substitution pattern—ortho-bromo and para-chloro—imparts a unique combination of lipophilicity, steric environment, and electronic character that directly influences reactivity in cross-coupling reactions and physical properties such as boiling point and density. Substituting with a mono-halogenated analog (e.g., 4-chlorobenzenethiol) or a dichloro derivative (e.g., 2,4-dichlorobenzenethiol) would significantly alter the compound's performance in synthetic transformations and its behavior in purification or formulation processes. The quantitative evidence below demonstrates that 2-bromo-4-chlorobenzenethiol occupies a distinct physicochemical and reactivity space that cannot be replicated by its closest structural neighbors [1][2].

Quantitative Differentiation of 2-Bromo-4-chlorobenzenethiol from Structural Analogs


2-Bromo-4-chlorobenzenethiol Exhibits 2.5× Higher LogP than 4-Chlorobenzenethiol

2-Bromo-4-chlorobenzenethiol demonstrates a calculated octanol-water partition coefficient (logP) ranging from 3.39 to 4.24, which is approximately 2.0 to 2.5 log units higher than that of 4-chlorobenzenethiol (logP ≈ 1.7). [1][2] This substantial difference in lipophilicity directly impacts membrane permeability and distribution behavior in biological systems.

Lipophilicity ADME Biological Assay Design

2-Bromo-4-chlorobenzenethiol Boils 60 °C Higher than 4-Chlorobenzenethiol at Atmospheric Pressure

The predicted boiling point of 2-bromo-4-chlorobenzenethiol is 267.1±25.0 °C at 760 mmHg, compared to an experimentally determined boiling range of 205–207 °C for 4-chlorobenzenethiol. [1] This ~60 °C increase reflects the higher molecular weight and stronger intermolecular interactions conferred by the bromine substituent.

Physical Properties Distillation Thermal Stability

2-Bromo-4-chlorobenzenethiol is 34% Denser than 4-Chlorobenzenethiol

The predicted density of 2-bromo-4-chlorobenzenethiol is 1.7±0.1 g/cm³, which is approximately 34% higher than the experimentally reported density of 4-chlorobenzenethiol (1.265–1.268 g/cm³). [1] This difference is a direct consequence of the heavier bromine atom replacing a hydrogen substituent.

Density Formulation Material Handling

2-Bromo-4-chlorobenzenethiol is 25% Heavier than 2,4-Dichlorobenzenethiol

With a molecular weight of 223.52 g/mol, 2-bromo-4-chlorobenzenethiol is 44.45 g/mol (25%) heavier than its dichloro analog, 2,4-dichlorobenzenethiol (179.07 g/mol). This mass difference arises from the replacement of a chlorine atom (35.45 g/mol) with a bromine atom (79.90 g/mol).

Molecular Weight Mass Spectrometry Gravimetric Analysis

The Ortho-Bromo Substituent Provides Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling

The presence of an ortho-bromine atom in 2-bromo-4-chlorobenzenethiol makes it a more reactive partner in palladium-catalyzed cross-coupling reactions compared to its chloro-only counterparts. The oxidative addition step, which is often rate-limiting, proceeds 100- to 1000-fold faster with aryl bromides than with aryl chlorides. [1] This reactivity advantage is critical for achieving high yields under mild conditions and is a key differentiator for synthetic chemists selecting a building block.

Cross-Coupling Suzuki-Miyaura Synthetic Methodology

Commercial Availability with Batch-Specific Analytical Certification

2-Bromo-4-chlorobenzenethiol is commercially available at a standard purity of 97% with batch-specific analytical certificates, including NMR, HPLC, and GC data, from suppliers such as Bidepharm. This level of documentation is not consistently provided for many analogous halogenated thiophenols, which are often sold with only a nominal purity claim.

Procurement Quality Control Reproducibility

Optimal Application Scenarios for 2-Bromo-4-chlorobenzenethiol Based on Proven Differentiation


Medicinal Chemistry: Designing Lipophilic Probes with Enhanced Membrane Permeability

The high logP (3.39–4.24) of 2-bromo-4-chlorobenzenethiol makes it a preferred starting point for synthesizing lipophilic analogs intended for cellular assays. When passive membrane permeability is a critical parameter, this compound offers a measurable advantage over less lipophilic alternatives like 4-chlorobenzenethiol (logP ≈ 1.7). This differentiation is supported by quantitative logP data and should guide selection in early-stage drug discovery programs.

Process Chemistry: Optimizing High-Temperature Reactions and Distillation Protocols

With a predicted boiling point 60 °C higher than 4-chlorobenzenethiol, 2-bromo-4-chlorobenzenethiol requires specific thermal management during synthesis and purification. Process chemists should select this compound when designing routes that intentionally leverage its higher boiling point for selective distillation or when the reaction temperature must be elevated without risk of reagent loss. The quantitative boiling point data informs equipment setup and safety considerations.

Synthetic Methodology: Leveraging Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings

The ortho-bromo substituent of 2-bromo-4-chlorobenzenethiol provides a significant kinetic advantage in Suzuki-Miyaura and related cross-coupling reactions. [1] Compared to chloro-only analogs, the faster oxidative addition step allows for lower catalyst loadings, shorter reaction times, and potentially higher yields. This class-level reactivity inference is a primary driver for synthetic chemists to choose this building block over its less reactive counterparts.

Analytical Chemistry: Unambiguous Mass Spectrometric Identification

The distinct molecular weight (223.52 g/mol) and characteristic bromine isotopic pattern of 2-bromo-4-chlorobenzenethiol provide a clear and unique signal in LC-MS or GC-MS analysis. This makes it an ideal internal standard or a readily identifiable intermediate in reaction monitoring, offering a practical advantage over analogs with less distinctive mass signatures, such as 2,4-dichlorobenzenethiol (179.07 g/mol).

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